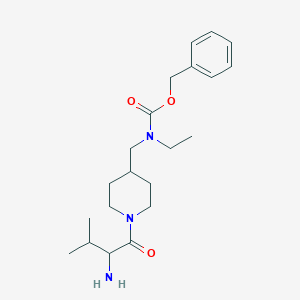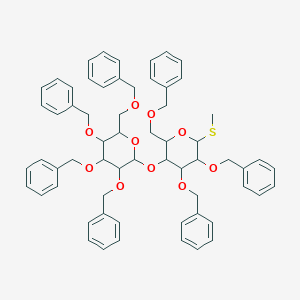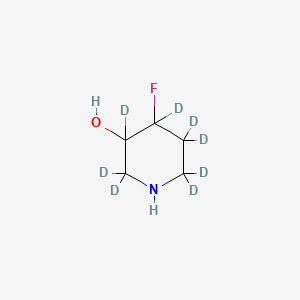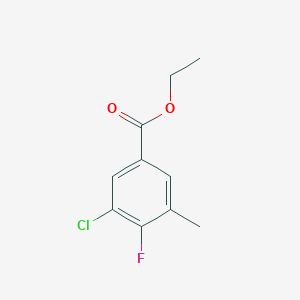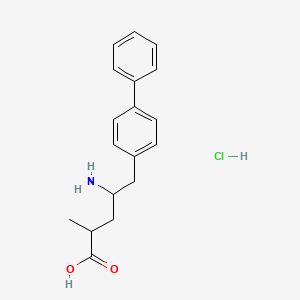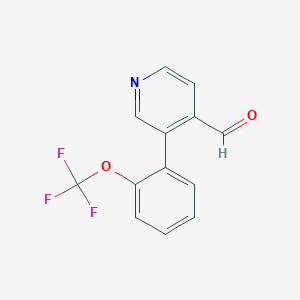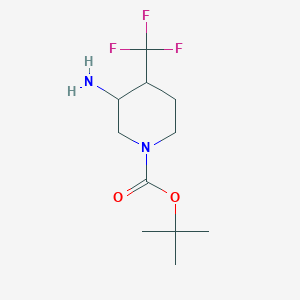![molecular formula C15H29N3O3 B14777512 tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate](/img/structure/B14777512.png)
tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and an aminopropanoylamino moiety. The presence of these functional groups contributes to its reactivity and potential utility in different scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or amine functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted carbamates or amides.
Aplicaciones Científicas De Investigación
tert-Butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: A structurally related compound with a hydroxyl group instead of the aminopropanoylamino moiety.
tert-Butyl (4-aminobenzyl)carbamate: Another similar compound with an aminobenzyl group instead of the cyclohexyl ring.
Uniqueness
tert-Butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, as it can interact with different molecular targets and undergo diverse chemical reactions.
Propiedades
Fórmula molecular |
C15H29N3O3 |
|---|---|
Peso molecular |
299.41 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H29N3O3/c1-10(16)13(19)17-11-6-8-12(9-7-11)18(5)14(20)21-15(2,3)4/h10-12H,6-9,16H2,1-5H3,(H,17,19) |
Clave InChI |
HSYISULWWCUMBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1CCC(CC1)N(C)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


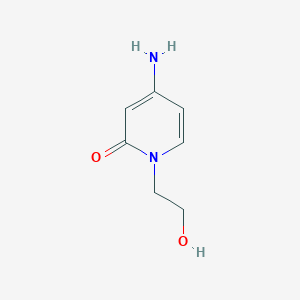
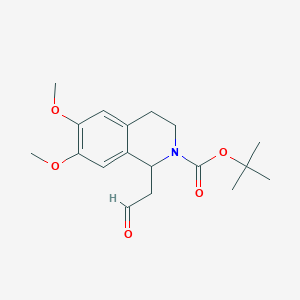
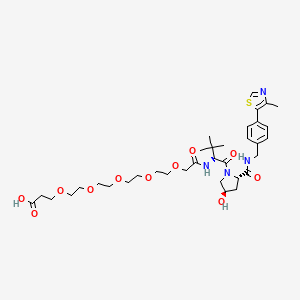
![1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14777463.png)

![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14777467.png)
